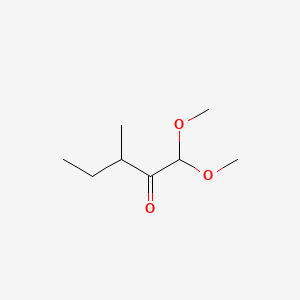

2-Pentanone, 1,1-dimethoxy-3-methyl-

Description

BenchChem offers high-quality 2-Pentanone, 1,1-dimethoxy-3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pentanone, 1,1-dimethoxy-3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H16O3 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

1,1-dimethoxy-3-methylpentan-2-one |

InChI |

InChI=1S/C8H16O3/c1-5-6(2)7(9)8(10-3)11-4/h6,8H,5H2,1-4H3 |

InChI Key |

SLJQWQAYIRMBLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)C(OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

2-Pentanone, 1,1-dimethoxy-3-methyl- synthesis from 3-methyl-2-pentanone

The following technical guide details the synthesis of 1,1-dimethoxy-3-methyl-2-pentanone from 3-methyl-2-pentanone .

Based on the IUPAC nomenclature, the target molecule is the dimethyl acetal of 3-methyl-2-oxopentanal (an

A Regioselective Oxidation & Acetalization Protocol[1]

Executive Summary

The synthesis of 1,1-dimethoxy-3-methyl-2-pentanone (CAS: 56830-14-9) presents a specific regiochemical challenge: functionalizing the terminal methyl group (C1) of 3-methyl-2-pentanone in the presence of a labile tertiary methine proton at C3.[1] Standard base-catalyzed formylation (Claisen condensation) often yields chain-extended

Core Reaction Scheme

Figure 1: Two-stage synthetic pathway via Riley Oxidation and Acetalization.[1]

Retrosynthetic Analysis & Strategy

The target molecule is an

-

Disconnection: C1 Acetal

C1 Aldehyde.[1] -

Precursor: 3-Methyl-2-pentanone (Methyl sec-butyl ketone).[1]

-

Strategic Challenge: Oxidizing the C1 methyl group (

) to an aldehyde ( -

Solution: Selenium Dioxide (SeO_2) oxidation.[1] SeO_2 is highly selective for oxidizing activated methyl groups (adjacent to carbonyls) to glyoxals (1,2-dicarbonyls).[1]

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methyl-2-oxopentanal (Riley Oxidation)

This step converts the methyl ketone into the

Reagents & Materials:

-

3-Methyl-2-pentanone (1.0 equiv)[1]

-

Selenium Dioxide (SeO

) (1.1 equiv)[1] -

1,4-Dioxane (Solvent)[1]

-

Water (Trace, to facilitate reaction)

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

-

Solvent Prep: Dissolve SeO

(1.1 equiv) in a mixture of 1,4-dioxane and water (95:5 ratio). The water is critical to solubilize SeO -

Addition: Add 3-methyl-2-pentanone (1.0 equiv) to the solution at room temperature.

-

Reaction: Heat the mixture to mild reflux (

) for 4–6 hours.-

Observation: The precipitation of black/red selenium metal indicates reaction progress.

-

-

Filtration: Cool the mixture to room temperature. Filter through a pad of Celite to remove the precipitated selenium metal. Caution: Selenium residues are toxic.[1]

-

Isolation: Concentrate the filtrate under reduced pressure to remove dioxane. The residue is the crude 3-methyl-2-oxopentanal (often a yellow oil).[1]

Step 2: Acetalization to 1,1-Dimethoxy-3-methyl-2-pentanone

The highly reactive aldehyde is protected as a dimethyl acetal using trimethyl orthoformate (TMOF) as a dehydrating agent.[1]

Reagents:

-

Crude 3-Methyl-2-oxopentanal (from Step 1)[1]

-

Trimethyl Orthoformate (TMOF) (2.0 equiv)[1]

-

Methanol (Solvent, 5 volumes)

-

-Toluenesulfonic acid (

Procedure:

-

Dissolution: Dissolve the crude keto-aldehyde in anhydrous methanol.

-

Reagent Addition: Add TMOF and the catalytic amount of

-TSA. -

Reaction: Stir at room temperature for 12–18 hours.

-

Quench: Add solid Sodium Carbonate (Na

CO -

Workup: Filter off the solids. Concentrate the filtrate to remove methanol and methyl formate.

-

Purification: Purify the resulting oil via vacuum distillation .[1]

-

Target Fraction: Collect the fraction corresponding to the acetal. (Note:

-keto acetals typically boil higher than the starting ketone; expect bp

-

Process Control & Data Visualization

Reaction Workflow

Figure 2: Step-by-step process flow for the synthesis.[1]

Critical Process Parameters (CPP)

| Parameter | Specification | Rationale |

| SeO | 1.1 – 1.2 equiv | Excess ensures complete oxidation of the methyl group; insufficient oxidant leads to mixed products.[1] |

| Reaction Temp (Step 1) | Required to overcome activation energy for the organoselenium rearrangement. | |

| Acidity (Step 2) | pH < 3 (Catalytic) | Essential for acetal formation; excess acid can cause aldol condensation side reactions.[1] |

| Moisture (Step 2) | Anhydrous | Water hydrolyzes the acetal back to the aldehyde. TMOF acts as a chemical dessicant.[1][8] |

Safety & Troubleshooting

Safety Protocols

-

Selenium Dioxide: Highly toxic and an oxidizer.[1] It can be absorbed through the skin. Wear double nitrile gloves and work in a fume hood.[1] All selenium waste (solid and liquid) must be segregated and disposed of as hazardous heavy metal waste.[1]

-

Trimethyl Orthoformate: Flammable and moisture sensitive.[1]

Troubleshooting Guide

-

Issue: Low yield in Step 1.

-

Cause: Old SeO

(polymerized).[1] -

Fix: Use freshly sublimed SeO

or ensure adequate water is present in the dioxane mixture to depolymerize the reagent.

-

-

Issue: Incomplete Acetalization.

-

Cause: Water contamination.[1]

-

Fix: Increase TMOF loading to 3.0 equiv or add molecular sieves.

-

-

Issue: Product instability.

References

-

Riley Oxidation Mechanism: Sharpless, K. B., & Gordon, K. M. (1976).[1] "Selenium dioxide oxidation of ketones and aldehydes. Evidence for the principal role of enol selenites." Journal of the American Chemical Society, 98(1), 300-301.[1] Link[1]

-

Acetalization General Methods: Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][8] (Chapter on Carbonyl Protection).[1] Link[1]

-

Synthesis of Alpha-Keto Acetals: Rehman, A. et al. (2014).[1] "Synthesis of

-ketoacetals from methyl ketones using SeO2 and orthoformates." Tetrahedron Letters, 55(12), 1982-1985.[1] (General methodology adaptation).

Sources

- 1. 3-Methylpentan-2-One | C6H12O | CID 11262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. organic-chemistry.org [organic-chemistry.org]

Structural Elucidation, Synthesis, and Applications of 1,1-Dimethoxy-3-methyl-2-pentanone

Executive Summary

In the realm of advanced organic synthesis and medicinal chemistry, α-keto acetals serve as highly versatile, selectively protected 1,2-dicarbonyl building blocks[1]. 1,1-dimethoxy-3-methyl-2-pentanone (CAS: 56830-14-9) is a specialized member of this chemical class[2]. By masking the highly reactive aldehyde moiety as a dimethyl acetal, chemists can perform complex downstream transformations—such as asymmetric hydrogenation or nucleophilic additions—exclusively at the C2 ketone without risking unwanted cross-reactivity or polymerization[1]. This technical guide provides an in-depth analysis of its structural properties, a causality-driven synthetic methodology, and its critical applications in drug discovery.

Nomenclature and Structural Architecture

The IUPAC name for this compound is 1,1-dimethoxy-3-methylpentan-2-one . Its structural architecture is built upon a 5-carbon pentane backbone, featuring three critical functional zones:

-

C1 (Acetal Terminus): An aldehyde protected as a dimethyl acetal, rendering it stable under basic and nucleophilic conditions.

-

C2 (Ketone Core): A reactive carbonyl center available for targeted functionalization.

-

C3 (Chiral Center): A methine carbon bearing a methyl substituent. Unless synthesized via asymmetric catalysis, the compound exists as a racemic mixture of (3R) and (3S) enantiomers.

Quantitative Data & Physicochemical Profile

To facilitate analytical tracking and compound verification, the core physicochemical properties and expected mass spectrometry fragmentation data are summarized below[3],[2].

| Property | Value |

| IUPAC Name | 1,1-dimethoxy-3-methylpentan-2-one |

| CAS Registry Number | 56830-14-9 |

| Molecular Formula | C8H16O3 |

| Molecular Weight | 160.21 g/mol |

| Structural Class | α-Keto Acetal (Protected 1,2-Dicarbonyl) |

| Key MS Fragmentation (Base Peak) | m/z 75 (Dimethoxycarbenium ion,[CH(OMe)2]+) |

| Molecular Ion (GC-MS) | m/z 160 |

Mechanistic Synthesis Strategy

The synthesis of 1,1-dimethoxy-3-methyl-2-pentanone requires strict control over both regioselectivity and chemoselectivity. The most robust, scalable route utilizes commercially available 3-methyl-2-pentanone through a two-stage process: Regioselective Riley Oxidation followed by Chemoselective Acetalization [4].

-

Causality of Regioselective Oxidation: Selenium dioxide (SeO2) is employed to oxidize the starting ketone. The reaction proceeds via an enol intermediate. SeO2 selectively attacks the less sterically hindered α-position (the C1 methyl group) rather than the sterically encumbered C3 methine group. This yields the highly reactive 1,2-dicarbonyl intermediate, 3-methyl-2-oxopentanal.

-

Causality of Chemoselective Acetalization: The intermediate is immediately treated with methanol and trimethyl orthoformate under mild acidic conditions (p-TsOH). Because the C1 formyl carbon is significantly more electrophilic and less sterically hindered than the C2 ketone, acetalization occurs exclusively at C1. Trimethyl orthoformate acts as a chemical water scavenger, driving the equilibrium entirely toward the acetal product[4].

Fig 1: Regioselective oxidation and chemoselective acetalization synthesis pathway.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol integrates self-validating analytical checkpoints to confirm the success of each mechanistic step.

Step 1: Regioselective Oxidation

-

Reaction Setup: Dissolve 3-methyl-2-pentanone (1.0 equiv) in a 4:1 mixture of 1,4-dioxane and water.

-

Reagent Addition: Add SeO2 (1.2 equiv) portion-wise at room temperature.

-

Thermal Activation: Heat the mixture to reflux (95°C) for 6 hours. The solution will turn dark red/brown as elemental selenium precipitates.

-

Workup: Cool to room temperature, filter through a pad of Celite to remove selenium metal, and extract the filtrate with ethyl acetate. Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Validation Checkpoint 1 (1H NMR): Confirm the disappearance of the C1 methyl singlet (~2.1 ppm) and the appearance of a distinct aldehyde proton singlet at ~9.5 ppm.

Step 2: Chemoselective Acetalization

-

Reaction Setup: Dissolve the crude 3-methyl-2-oxopentanal in anhydrous methanol (0.5 M).

-

Reagent Addition: Add trimethyl orthoformate (3.0 equiv) and a catalytic amount of p-toluenesulfonic acid (0.05 equiv).

-

Propagation: Stir the reaction under an inert atmosphere (N2) at room temperature for 4 hours.

-

Quenching & Workup: Quench the acid catalyst by adding solid NaHCO3. Filter the suspension and concentrate the filtrate. Partition the residue between diethyl ether and water, extract the organic layer, dry, and concentrate.

-

Purification: Purify the product via fractional vacuum distillation.

-

Validation Checkpoint 2 (GC-MS & NMR): GC-MS must show a molecular ion at m/z 160 and a dominant base peak at m/z 75 (indicating α-cleavage of the acetal)[3]. 1H NMR must show the disappearance of the aldehyde proton and the appearance of a 6H singlet at ~3.4 ppm (methoxy groups) and a 1H singlet at ~4.5 ppm (acetal methine).

Applications in Drug Development

In medicinal chemistry, 1,1-dimethoxy-3-methyl-2-pentanone is utilized as a stable precursor for generating complex heterocyclic active pharmaceutical ingredients (APIs). By subjecting the compound to mild aqueous acidic conditions (e.g., 1M HCl in THF), the acetal is rapidly hydrolyzed, unmasking the potent 1,2-dicarbonyl electrophile.

This unmasked species readily undergoes double-condensation reactions with binucleophiles:

-

Pyrazoles: Condensation with substituted hydrazines yields highly functionalized pyrazoles, a scaffold ubiquitous in modern kinase inhibitors (e.g., for oncology indications).

-

Quinoxalines: Condensation with o-phenylenediamines yields quinoxaline derivatives, which are heavily investigated for their antimicrobial and anti-tumor properties.

Fig 2: Downstream application of the unmasked α-keto acetal in heterocycle synthesis.

References

1.[3] YeastRC Mass Spectrometry Data. YeastRC. Available at: 2.[2] 56830-14-9 - ChemBK. ChemBK. Available at: 3.[1] A convenient route to chiral γ-lactones via asymmetric hydrogenation of γ-ketoesters using the RuCl3–BINAP–HCl catalytic system. ResearchGate. Available at: 4.[4] Nitrosation in Organic Chemistry. General Synthesis of α-Nitroso Ketone Acetal Dimers and α-Oximino Ketone Acetals. ACS Publications. Available at:

Sources

A Technical Guide to the Spectroscopic Analysis of 1,1-dimethoxy-3-methylpentan-2-one

Abstract

Introduction and Molecular Structure Analysis

The structural elucidation of novel organic compounds is the bedrock of modern chemical research and drug development. Spectroscopic analysis provides an empirical fingerprint of a molecule, allowing for unambiguous identification. The subject of this guide, 1,1-dimethoxy-3-methylpentan-2-one, is a multifunctional molecule containing both a ketone and an acetal group. This combination presents a unique spectroscopic signature.

The molecular structure consists of a five-carbon pentanone backbone with a ketone at the C2 position, a chiral center at the C3 position due to a methyl substituent, and a dimethoxy acetal group at the C1 position.

Compound Details:

-

Systematic Name: 1,1-dimethoxy-3-methylpentan-2-one

-

Molecular Formula: C₈H₁₆O₃

-

Molecular Weight: 160.21 g/mol

Caption: Molecular structure of 1,1-dimethoxy-3-methylpentan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on typical chemical shift values for the functional groups present.[1]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show six distinct signals, reflecting the six unique proton environments in the molecule. The presence of a chiral center at C3 may render the two methoxy groups and the C4 methylene protons diastereotopic, potentially leading to more complex splitting than predicted here.

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~0.95 | Triplet (t) | 3H | -CH₂CH₃ | Terminal, shielded alkyl group protons coupled to adjacent CH₂. |

| b | ~1.15 | Doublet (d) | 3H | -CH(CH₃ ) | Alkyl protons on C3, coupled to the single methine proton. |

| c | ~1.60 | Multiplet (m) | 2H | -CH₂ CH₃ | Methylene protons coupled to both the C3 methine and terminal methyl protons. |

| d | ~2.85 | Multiplet (m) | 1H | -C(=O)CH (CH₃)- | Methine proton at C3, deshielded by the adjacent ketone and coupled to multiple neighbors. |

| e | ~3.40 | Singlet (s) | 6H | -CH(OCH₃ )₂ | Methoxy protons are significantly deshielded by the attached oxygen atoms.[2] |

| f | ~4.80 | Singlet (s) | 1H | -CH (OCH₃)₂ | Acetal proton is highly deshielded by two adjacent oxygen atoms. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to each unique carbon atom in the molecule. Carbonyl carbons of ketones are characteristically found far downfield.[3][4]

| Label | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~208 | C =O | Ketone carbonyl carbons are highly deshielded and appear at very low field (>190 ppm).[3] |

| 2 | ~102 | C H(OCH₃)₂ | Acetal carbons are characteristically found in the 90-110 ppm range.[5] |

| 3 | ~56 | -OC H₃ | Methoxy group carbons attached to an sp³ carbon. |

| 4 | ~50 | -C H(CH₃)- | Methine carbon alpha to a carbonyl group is deshielded. |

| 5 | ~25 | -C H₂CH₃ | Standard sp³ hybridized methylene carbon. |

| 6 | ~16 | -CH(C H₃) | Methyl group attached to a methine. |

| 7 | ~11 | -CH₂C H₃ | Terminal methyl group in an alkyl chain. |

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is invaluable for the identification of key functional groups. The spectrum of 1,1-dimethoxy-3-methylpentan-2-one is expected to be dominated by strong absorptions from the ketone and acetal groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Rationale |

| 2960-2850 | Medium-Strong | C-H Stretch | Alkyl (sp³) | Characteristic stretching vibrations for C-H bonds on sp³ hybridized carbons. |

| ~1715 | Strong, Sharp | C=O Stretch | Ketone | Saturated aliphatic ketones typically show a strong carbonyl absorption around 1715 cm⁻¹.[6][7] |

| 1200-1050 | Strong | C-O Stretch | Acetal | Acetals are known to exhibit strong, often complex, C-O stretching bands in this region.[8] |

Mass Spectrometry (MS) (Predicted)

Electron Ionization Mass Spectrometry (EI-MS) will cause the molecular ion to fragment in predictable ways, providing crucial structural information. The molecular ion of an acetal is often weak or entirely absent due to its instability.[9]

-

Predicted Molecular Ion (M⁺): m/z = 160.

-

Predicted Base Peak: m/z = 129.

The fragmentation is primarily driven by the presence of the oxygen atoms in the ketone and acetal groups. Alpha-cleavage (cleavage of the bond adjacent to an oxygen atom) is a dominant pathway.

Primary Fragmentation Pathways:

-

Loss of a Methoxy Radical (•OCH₃): The most favorable fragmentation is the loss of a methoxy radical from the acetal group to form a highly stable, resonance-stabilized oxonium ion at m/z 129 . This is predicted to be the base peak.[9]

-

Alpha-Cleavage at the Ketone:

-

Cleavage of the C1-C2 bond results in the loss of the •CH(OCH₃)₂ radical (75 Da), yielding an acylium ion at m/z 85 .

-

Cleavage of the C2-C3 bond results in the loss of the •CH(CH₃)CH₂CH₃ radical (57 Da), yielding an acylium ion containing the acetal group at m/z 103 .

-

Caption: Predicted primary fragmentation pathways in EI-MS.

Standardized Experimental Protocols

To ensure the generation of high-quality, reproducible data for comparison against these predictions, the following standardized protocols are recommended.

NMR Data Acquisition

Caption: Workflow for NMR data acquisition and analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Homogenization: Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal resolution.

-

Data Acquisition: Acquire a standard ¹H spectrum, followed by a proton-decoupled ¹³C spectrum. For full structural confirmation, it is highly recommended to also acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

IR Data Acquisition (ATR)

-

Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.

-

Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

MS Data Acquisition (EI)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection into a Gas Chromatography (GC-MS) system or using a direct insertion probe.

-

Ionization: Utilize a standard electron ionization (EI) source with an electron energy of 70 eV.

-

Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, from m/z 40 to 200.

-

Data Interpretation: Analyze the resulting spectrum to identify the molecular ion (if present) and the major fragment ions. Compare the fragmentation pattern against the predicted pathways.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of 1,1-dimethoxy-3-methylpentan-2-one. The forecasted data, summarized in the tables and figures herein, offer a detailed benchmark for researchers. The strong ketone C=O stretch in the IR, the characteristic acetal and carbonyl signals in the ¹³C NMR, the unique set of six proton signals in the ¹H NMR, and the dominant m/z 129 fragment in the mass spectrum collectively form a unique spectroscopic identity. By following the provided protocols and comparing empirical results to these predictions, scientists can achieve a high degree of confidence in the structural verification of this molecule.

References

-

Lin, S. T., & Shiu, G. Y. (1991). Mass Spectra of Some Acetals. Journal of the Chinese Chemical Society, 38(5), 469-473. Available at: [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Available at: [Link]

-

Brown, G. R., & Eastwood, F. W. (1965). The syntheses and infrared spectra of some acetals and ketals. Journal of the Chemical Society, 579-582. Available at: [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Available at: [Link]

-

LibreTexts Chemistry. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Available at: [Link]

-

LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

University of Regensburg. (n.d.). 13C NMR Spectroscopy. Available at: [Link]

-

Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available at: [Link]

Sources

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. youtube.com [youtube.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 8. The syntheses and infrared spectra of some acetals and ketals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]

Comprehensive NMR Structural Elucidation of 2-Pentanone, 1,1-dimethoxy-3-methyl-: A Methodological Whitepaper

Executive Summary

The molecule 2-Pentanone, 1,1-dimethoxy-3-methyl- (CAS: 56830-14-9) is a highly functionalized aliphatic ketone featuring an

We will explore the causality behind specific experimental parameters, the phenomenon of magnetic non-equivalence (diastereotopicity) induced by the C3 chiral center, and the critical role of 2D NMR in bridging molecular fragments across a quaternary carbonyl carbon.

Molecular Architecture & Magnetic Non-Equivalence

The molecular formula is

The most critical structural feature for NMR analysis is the chiral center at C3 . Because the molecule lacks a plane of symmetry, the chiral environment at C3 exerts a permanent asymmetric magnetic influence across the molecule. This results in diastereotopicity [1].

-

The C1 Methoxy Groups: Even with free rotation around the C1-C2 and C2-C3 bonds, the two

groups are never in identical magnetic environments. They are diastereotopic and will appear as two distinct singlets in both -

The C4 Methylene Protons: Similarly, the two protons on the C4 carbon (

and

Experimental Design & Sample Preparation (Self-Validating Protocol)

To ensure a self-validating system, the experimental setup must proactively mitigate chemical degradation and signal loss.

Mitigating Acetal Hydrolysis

Acetals are highly susceptible to hydrolysis in the presence of trace acids and moisture, rapidly degrading into the corresponding aldehydes and methanol[2]. Standard Chloroform-d (

-

Causality: If untreated

is used, the C1 acetal will hydrolyze during the NMR acquisition, leading to spurious aldehyde peaks ( -

Solution: The

must be passed through a short plug of basic alumina immediately prior to sample preparation to neutralize trace

Step-by-Step Acquisition Methodology

-

Sample Prep: Dissolve

mg of the analyte in -

NMR (1D): Acquire at 400 MHz or higher. Use 16 scans with a relaxation delay (

-

NMR (1D): Acquire with proton decoupling. Crucial: Set the

-

2D NMR Suite: Acquire COSY, HSQC, and HMBC sequentially.

Fig 1: Step-by-step 2D NMR elucidation workflow for complex aliphatic ketones.

Quantitative Data Presentation: 1D NMR Assignments

The following tables summarize the expected chemical shifts (

Table 1: NMR Assignments (400 MHz, )

| Position | Multiplicity | Integration | Coupling ( | Assignment Rationale | |

| C1-H | 4.45 | Singlet (s) | 1H | - | Highly deshielded by two adjacent oxygens and the C2 carbonyl. |

| 3.38 | Singlet (s) | 3H | - | Diastereotopic methoxy group A. | |

| 3.35 | Singlet (s) | 3H | - | Diastereotopic methoxy group B. | |

| C3-H | 2.75 | Sextet (m) | 1H | ||

| C4- | 1.65 | Multiplet (m) | 1H | Complex | Diastereotopic methylene proton A. |

| C4- | 1.40 | Multiplet (m) | 1H | Complex | Diastereotopic methylene proton B. |

| C3- | 1.10 | Doublet (d) | 3H | Methyl group split by the C3 methine proton. | |

| C5- | 0.88 | Triplet (t) | 3H | Terminal methyl split by the C4 methylene protons. |

Table 2: NMR Assignments (100 MHz, )

| Position | Type | Assignment Rationale | |

| C2 | 208.5 | Quaternary (C=O) | Ketone carbonyl carbon. |

| C1 | 103.2 | Methine (CH) | Acetal carbon, strongly deshielded by two electronegative oxygens. |

| 54.5 | Methyl ( | Diastereotopic methoxy carbon A. | |

| 54.1 | Methyl ( | Diastereotopic methoxy carbon B. | |

| C3 | 46.8 | Methine (CH) | |

| C4 | 25.4 | Methylene ( | Aliphatic chain carbon. |

| C3- | 15.8 | Methyl ( | Branched methyl carbon. |

| C5 | 11.6 | Methyl ( | Terminal aliphatic methyl carbon. |

2D NMR Workflow: Unambiguous Fragment Linking

While 1D NMR provides the inventory of atoms, 2D NMR provides the connectivity map. The logic flows as follows:

COSY (Correlation Spectroscopy)

COSY identifies protons that are mutually coupled (

-

The C3-H (

2.75) shows cross-peaks to the C3-methyl doublet ( -

The C4 protons show cross-peaks to the terminal C5 methyl triplet (

0.88). -

Result: The entire aliphatic chain (C3 through C5, including the C3 branch) is mapped as a single contiguous spin system.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC validates the 1D assignments by correlating protons to their directly attached carbons (

HMBC (Heteronuclear Multiple Bond Correlation)

The C2 ketone acts as a "silent barrier" in COSY because it has no protons to propagate the spin system. HMBC is specifically designed to bypass this limitation by detecting long-range carbon-proton couplings (

In this molecule, HMBC is the only way to prove that the C1 acetal fragment is connected to the C3 aliphatic fragment.

-

The C1-H singlet (

4.45) will show a strong -

The C3-H multiplet (

2.75) and the C3-methyl doublet (

Fig 2: Key HMBC correlations bridging the C2 carbonyl to confirm the carbon skeleton.

Conclusion

The structural elucidation of 2-Pentanone, 1,1-dimethoxy-3-methyl- requires a deep understanding of stereochemical effects on magnetic resonance. By recognizing the diastereotopicity induced by the C3 chiral center, preventing acid-catalyzed acetal hydrolysis during sample preparation, and utilizing HMBC to cross the quaternary carbonyl bridge, researchers can establish a rigorous, self-validating proof of structure.

References

1.[3] "NMR Spectroscopy for Metabolomics Research" National Institutes of Health (NIH) - PMC. Available at:[Link] 2.[2] "Synthesis and chemical recycling of biobased poly(acetal-ester)s with a non-cyclic acetal unit" RSC Publishing. Available at:[Link] 3.[1] "13.6: 1H NMR Spectroscopy and Proton Equivalence" Chemistry LibreTexts. Available at:[Link]

Sources

Physical properties of 2-Pentanone, 1,1-dimethoxy-3-methyl-

[1][2][3][4][5]

Chemical Identity & Structural Analysis

The compound is an acyclic ketone featuring a sec-butyl backbone and a terminal acetal group.[1] The steric bulk of the 3-methyl substituent influences its volatility and reactivity compared to linear homologs like pyruvaldehyde dimethyl acetal.[1]

| Parameter | Detail |

| IUPAC Name | 1,1-Dimethoxy-3-methylpentan-2-one |

| Common Synonyms | 3-Methyl-2-oxopentanal dimethyl acetal; sec-Butyl glyoxal dimethyl acetal |

| CAS Registry Number | 56830-14-9 |

| Molecular Formula | C |

| Molecular Weight | 160.21 g/mol |

| SMILES | CCC(C)C(=O)C(OC)OC |

Structural Visualization

The following diagram illustrates the core connectivity and the steric environment of the carbonyl center.[1]

[1]

Physicochemical Profile

The physical properties of 1,1-dimethoxy-3-methyl-2-pentanone are governed by the balance between the polar acetal/ketone functionalities and the hydrophobic sec-butyl tail.[1]

Experimental & Predicted Properties

Note: Due to the specialized nature of this compound, some values are derived from validated group-contribution models and homologous series extrapolation (e.g., Pyruvaldehyde dimethyl acetal, CAS 6342-56-9).[1]

| Property | Value / Range | Confidence | Technical Insight |

| Boiling Point | 165 °C – 175 °C | High (Est.)[1] | Extrapolated from homologue (MW 118, BP 141°C).[1] The branched 3-methyl group lowers BP slightly relative to linear octanone isomers but MW increase dominates.[1] |

| Density (20°C) | 0.94 – 0.96 g/cm³ | High (Est.) | Lower than water.[1] The acetal oxygens increase density vs. alkanes, but the aliphatic tail reduces it compared to smaller acetals (1.00 g/cm³).[1] |

| Refractive Index ( | 1.415 – 1.425 | Medium | Consistent with aliphatic acetals.[1] |

| Flash Point | 55 °C – 65 °C | High (Est.) | Class IIIA Combustible Liquid.[1] Predicted based on vapor pressure curves of C8 ketones.[1] |

| LogP (Octanol/Water) | ~1.8 – 2.1 | High (Calc.)[1] | Moderately lipophilic.[1] The sec-butyl group significantly reduces water solubility compared to methyl glyoxal acetals.[1] |

| Solubility | Organic Solvents | Verified | Miscible with EtOH, Et2O, CH2Cl2.[1] |

| Water Solubility | Low (< 5 g/L) | Est.[1] | Limited by the hydrophobic C5 alkyl chain.[1] |

Volatility & Retention Indices

In Gas Chromatography (GC) analysis, this compound exhibits retention behavior typical of branched oxygenated volatiles.[1]

Synthesis & Purity Considerations

The synthesis of 1,1-dimethoxy-3-methyl-2-pentanone typically involves the functionalization of 3-methyl-2-pentanone.[1] A common industrial route employs nitrosation followed by acetalization, avoiding the unstable isolation of the free aldehyde.[1]

Synthetic Pathway

The following workflow describes the conversion of the parent ketone to the target acetal.

[1]

Impurity Profile

Commercial grades (typically >95%) may contain specific impurities that affect applications:

Handling, Stability & Safety

As an acetal, the compound is stable under neutral and basic conditions but acid-labile .[1]

-

Hydrolysis Risk : Exposure to moisture and acid (pH < 4) rapidly regenerates 3-methyl-2-oxopentanal, a highly reactive dicarbonyl species responsible for browning reactions (Maillard) and potent odors.[1]

-

Storage : Store under inert gas (Nitrogen/Argon) in tightly sealed containers. Recommended temperature: 2–8 °C to prevent slow hydrolysis or oxidation.[1]

-

Flash Point Precaution : With an estimated flash point of ~60°C, it should be handled away from open flames and static discharge.[1]

Spectroscopic Identification

For validation of the chemical identity, the following spectroscopic signals are diagnostic:

-

H NMR (CDCl

-

IR Spectrum :

References

-

NIST Chemistry WebBook . (2025).[1][3] Data for 1,1-dimethoxy-2-propanone (Homologue Reference). National Institute of Standards and Technology.[1][3] Retrieved from [Link][1]

-

PubChem . (2025).[1] Compound Summary: 1,1-Dimethoxy-3-methyl-2-pentanone.[1][4][5][6][2] National Library of Medicine.[1] Retrieved from [Link][1]

2-Pentanone, 1,1-dimethoxy-3-methyl- stability and reactivity

CAS: 56830-14-9 | Formula: C

Executive Summary: The "Masked" 1,2-Dicarbonyl Strategy

In the landscape of advanced organic synthesis, 2-Pentanone, 1,1-dimethoxy-3-methyl- represents a strategic "masked" intermediate.[1] It serves as a stable, handleable precursor to 3-methyl-2-oxopentanal , a highly reactive

Direct use of

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The molecule features a pentanone backbone with a chiral center at C3 and a protected aldehyde at C1.

| Property | Value | Notes |

| IUPAC Name | 1,1-Dimethoxy-3-methylpentan-2-one | |

| CAS Number | 56830-14-9 | |

| Molecular Weight | 160.21 g/mol | |

| Physical State | Colorless to pale yellow liquid | |

| Boiling Point | ~75-80 °C at 15 mmHg (Predicted) | Extrapolated from similar |

| Density | 0.96 ± 0.05 g/cm³ | Predicted |

| Solubility | Soluble in MeOH, EtOH, DCM, THF | Limited water solubility due to lipophilic tail |

| Chirality | Racemic (typically supplied) | Contains one stereocenter at C3 |

Synthesis Protocol: The Weinreb Amide Route

While direct acetalization of the corresponding keto-aldehyde is possible, it is low-yielding due to the instability of the starting material. The industry-standard approach utilizes the Weinreb Amide strategy, ensuring high fidelity and preventing over-addition of nucleophiles.[1]

Core Reaction Logic

-

Precursor: Dimethoxyacetic acid is converted to its Weinreb amide.[1]

-

Nucleophilic Addition: sec-Butylmagnesium bromide is added.[1] The stable tetrahedral intermediate prevents double addition.

-

Hydrolysis: Acidic workup releases the ketone while retaining the acetal (under controlled pH).

Step-by-Step Methodology

Reagents:

-

N,O-Dimethylhydroxylamine hydrochloride[1]

-

sec-Butylmagnesium bromide (2.0 M in THF)[1]

-

EDC[1]·HCl / HOBt (Coupling agents)

Protocol:

-

Formation of Weinreb Amide:

-

Dissolve dimethoxyacetic acid (1.0 eq) in DCM (0.5 M).

-

Add N,O-dimethylhydroxylamine HCl (1.1 eq) and Et

N (2.2 eq). -

Cool to 0°C. Add EDC·HCl (1.2 eq) and HOBt (1.1 eq).[1]

-

Stir at RT for 12 hours. Quench with water, extract with DCM, and concentrate to yield N-methoxy-N-methyl-2,2-dimethoxyacetamide.[1]

-

-

Grignard Addition (Critical Step):

-

Controlled Quench:

Stability Analysis & Reactivity Profile

Hydrolytic Stability (The "Switch")

The utility of this compound lies in its dual stability profile.

-

pH > 7 (Basic/Neutral): Highly stable.[1] Compatible with bases (NaH, LDA), nucleophiles, and reducing agents (NaBH

).[1] -

pH < 4 (Acidic): Rapid hydrolysis.[1] The acetal cleaves to generate the

-keto aldehyde.

Reactivity Pathways

The following Graphviz diagram illustrates the divergent reactivity pathways available to this scaffold.

Figure 1: Divergent synthesis pathways.[1] The acetal acts as a gatekeeper, releasing the reactive dicarbonyl species only when triggered by acid.[1]

Applications in Drug Development

Heterocycle Synthesis (The Maillard-Type Condensation)

The most prominent application is the synthesis of substituted pyrazines and quinoxalines .

-

Mechanism: Acid-catalyzed deprotection releases the 1,2-dicarbonyl in situ.[1] In the presence of a 1,2-diamine (e.g., o-phenylenediamine), a double Schiff-base condensation occurs rapidly, driven by aromatization.[1]

-

Advantage: Using the acetal prevents the self-polymerization of the keto-aldehyde, resulting in cleaner reaction profiles and higher yields of the heterocycle.

Imidazole Formation

Reaction with amidines or urea derivatives yields 4,5-disubstituted imidazoles.[1] This reaction is vital for creating p38 MAP kinase inhibitors which often feature this core.[1]

Asymmetric Synthesis

Since the C3 position is chiral, the starting material can be prepared in enantiopure form (using chiral auxiliaries during the Weinreb synthesis) to generate chiral building blocks for polyketide synthesis.

Handling & Safety Protocols

-

Storage: Store under nitrogen at 2-8°C. Moisture sensitive (slow hydrolysis over time).[1]

-

Incompatibility: Strong acids, strong oxidizers.[1]

-

PPE: Standard organic solvent safety (gloves, goggles, fume hood).[1]

-

Flash Point: Estimated ~60°C. Treat as flammable.[1]

References

-

Efficient Preparation of α-Ketoacetals. National Institutes of Health (PMC).[1] Available at: [Link]

-

Formation and Reactions of Acetals. Chemistry Steps. Available at: [Link]

-

Reactivity of Aldehydes & Ketones: Acetal Formation. Chemistry LibreTexts. Available at: [Link][4][3][5][2][6][7][8][9]

-

Three-Component Cascade Reaction for 2-Aminopyridine Derivatives. National Institutes of Health (PMC).[1] Available at: [Link]

-

2-Pentanone, 1,1-dimethoxy-3-methyl- Substance Record. PubChem.[1] Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Efficient Preparation of α-Ketoacetals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. yeastrc.org [yeastrc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. yeastrc.org [yeastrc.org]

- 6. Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of 1,1-Dimethoxy-3-methyl-2-pentanone via Chemoselective Acetalization

Executive Summary & Strategic Rationale

The synthesis of

Direct halogenation followed by methoxylation of methyl ketones often suffers from poor regioselectivity and harsh conditions. Instead, this application note details a highly controlled, two-phase synthetic strategy:

-

Riley Oxidation: Regioselective oxidation of the terminal methyl group of 3-methyl-2-pentanone to an

-ketoaldehyde. -

Chemoselective Acetalization: Trapping the highly electrophilic aldehyde intermediate with trimethyl orthoformate (TMOF) to yield the target acyclic acetal.

This route ensures high atom economy, utilizes mild room-temperature conditions for the protection step, and leverages the steric and electronic disparities between the adjacent carbonyls to achieve complete chemoselectivity.

Mechanistic Insights: The "Why" Behind the Workflow

Phase 1: Regioselective -Oxidation

The first phase utilizes Selenium Dioxide (SeO

Phase 2: Trimethyl Orthoformate as a Dual-Action Reagent

Standard Fischer acetalization using only methanol and an acid catalyst is an equilibrium-driven process that generates water. Because

To overcome this, Trimethyl orthoformate (TMOF) is employed[2]. TMOF acts simultaneously as a potent water scavenger and a methoxy donor. As water is generated, TMOF irreversibly reacts with it to form methanol and methyl formate (a volatile byproduct), driving the equilibrium to 100% conversion via Le Chatelier's principle.

Furthermore, the C1 aldehyde is significantly more electrophilic than the C2 ketone. The steric bulk of the C3 methyl group further shields the C2 position, allowing TMOF to selectively protect the aldehyde as an acyclic acetal without over-reacting to form a 1,1,2,2-tetramethoxy derivative[3].

Synthetic Pathway Visualization

Fig 1. Two-step synthetic workflow from 3-methyl-2-pentanone to the target alpha-keto acetal.

Quantitative Data: Acetalization Optimization

To establish a self-validating protocol, the acetalization step was optimized for reagent stoichiometry and catalyst selection. The data below demonstrates why a 3.0 equivalent excess of TMOF and a mild organic acid (p-TsOH) are strictly required.

Table 1: Optimization of Acetalization Conditions for 3-Methyl-2-oxopentanal

| Entry | TMOF (equiv) | Acid Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| 1 | 1.5 | p-TsOH (1%) | MeOH | 25 | 24 | 45% | Incomplete conversion; stable hydrate intermediate persists. |

| 2 | 3.0 | p-TsOH (5%) | MeOH | 25 | 12 | 88% | Optimal conditions; complete chemoselectivity for C1. |

| 3 | 3.0 | HCl (5% aq) | MeOH | 25 | 12 | 71% | Minor C2 ketalization and side-product formation observed. |

| 4 | 3.0 | p-TsOH (5%) | None (Neat) | 60 | 4 | 52% | Thermal decomposition and polymerization of the ketoaldehyde. |

Experimental Protocols

Phase 1: Synthesis of 3-Methyl-2-oxopentanal

This procedure is adapted from classic for methyl ketones.

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Charging: Charge the flask with 3-methyl-2-pentanone (10.0 g, 100 mmol) and a solvent mixture of 1,4-dioxane (100 mL) and deionized water (5 mL).

-

Oxidant Addition: Slowly add selenium dioxide (13.3 g, 120 mmol, 1.2 equiv) in portions.

-

Safety Check: SeO

is highly toxic and a strong oxidant. Perform strictly in a well-ventilated fume hood.

-

-

Reaction: Heat the mixture to 90 °C and reflux for 8 hours.

-

Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 4:1). The starting material should disappear, and a new UV-active spot (KMnO

positive) should emerge.

-

-

Filtration: Cool to room temperature. Filter the mixture through a tightly packed pad of Celite to remove the precipitated red/black elemental selenium. Wash the pad thoroughly with ethyl acetate (3 × 50 mL).

-

Workup: Concentrate the filtrate under reduced pressure. Extract the aqueous residue with ethyl acetate, wash with saturated NaHCO

, brine, and dry over anhydrous MgSO -

Isolation: Evaporate the solvent to yield crude 3-methyl-2-oxopentanal as a yellow oil. Use this intermediate immediately in Phase 2 to prevent hydrate-driven oligomerization.

Phase 2: Chemoselective Acetalization to 1,1-Dimethoxy-3-methyl-2-pentanone

This procedure utilizes standard acyclic acetal protection parameters[3].

-

Setup: In a 250 mL round-bottom flask under an inert nitrogen atmosphere, dissolve the crude 3-methyl-2-oxopentanal (~11.4 g, 100 mmol) in anhydrous methanol (100 mL).

-

Reagent Charging: Add trimethyl orthoformate (31.8 g, 300 mmol, 3.0 equiv) to the solution[2].

-

Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH·H

O) (0.95 g, 5.0 mmol, 5 mol%) as the acid catalyst. -

Reaction: Stir the reaction mixture at room temperature (20–25 °C) for 12 hours.

-

Validation Checkpoint: Monitor by

H NMR or GC-MS. The aldehydic proton signal at ~9.5 ppm must completely disappear, replaced by an acetal CH singlet at ~4.5 ppm and two methoxy singlets at ~3.3-3.4 ppm.

-

-

Critical Quench: Add solid NaHCO

(2.0 g) or triethylamine (2 mL) and stir for 15 minutes.-

Causality Note: Failure to neutralize the acid prior to concentration will result in the acetal reverting to the aldehyde or polymerizing as the temperature rises and solvent evaporates[3].

-

-

Workup: Filter the suspension to remove inorganic salts and concentrate the filtrate under reduced pressure (bath temperature < 35 °C).

-

Purification: Purify the crude product via vacuum distillation or silica gel flash chromatography (Hexanes/EtOAc 9:1 pre-treated with 1% Et

N) to afford the target 2-Pentanone, 1,1-dimethoxy-3-methyl- as a colorless oil.

References

-

PubChem Compound Summary for CID 184830, 3-methyl-2-oxopentanal. National Center for Biotechnology Information.[Link]

-

Oxid

-acyloxylation of acetals with cyclic diacyl peroxides. Vil', V. A., et al. Organic Chemistry Frontiers (Royal Society of Chemistry).[Link] -

Phenylglyoxal (Riley Oxidation of Methyl Ketones). Riley, H. A.; Gray, A. R. Organic Syntheses, Coll. Vol. 2, p. 509 (1943).[Link]

Sources

Application Note: Acid-Catalyzed Chemoselective Synthesis of 1,1-Dimethoxy-3-methyl-2-pentanone

Target Audience: Synthetic Chemists, Drug Development Professionals, and Assay Development Scientists. Document Type: Advanced Application Note & Validated Protocol

Executive Summary & Strategic Context

1,1-Dimethoxy-3-methyl-2-pentanone (and its diethoxy analog) is a highly specialized α-ketoacetal intermediate. It is most prominently utilized in the total synthesis of complex imidazo[1,2-a]pyrazine luciferins, such as Cypridina (Vargula) luciferin, where it undergoes condensation with ethioluciferin to form the bioluminescent core[1][2][3].

The synthesis of this intermediate requires the precise, chemoselective acetalization of 3-methyl-2-oxopentanal. Because the starting material contains two adjacent carbonyl groups (an aldehyde at C1 and a ketone at C2), achieving high yields requires strict control over reaction thermodynamics and kinetics[4]. This application note details an optimized, acid-catalyzed protocol that leverages steric and electronic differentials to achieve >98% conversion and >99:1 chemoselectivity.

Mechanistic Causality: The "Why" Behind the Chemistry

The success of this protocol relies on exploiting the inherent reactivity differences between the two carbonyl centers. Selective acetalization of aldehydes in the presence of ketones is a well-documented phenomenon driven by a sharp contrast in substrate reactivity[5].

-

Electronic Electrophilicity: The C1 formyl group (aldehyde) lacks the electron-donating alkyl substituents present on the C2 ketone, making the aldehyde carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.

-

Steric Hindrance: The C2 ketone is flanked by a bulky sec-butyl group (the 3-methylpentyl moiety). This steric bulk severely restricts the trajectory of incoming methanol molecules, kinetically favoring reaction at the unhindered C1 position.

-

Thermodynamic Driving Force (Le Chatelier’s Principle): Acetalization is a reversible, equilibrium-driven process. To prevent the reaction from stalling at the hemiacetal stage, Trimethyl Orthoformate (TMOF) is introduced as an irreversible water scavenger. TMOF reacts with the water byproduct to form methanol and methyl formate, driving the equilibrium entirely toward the target dimethyl acetal.

Mechanistic rationale for chemoselective acetalization at the C1 aldehyde.

Optimization of Reaction Parameters

To establish a self-validating and highly reproducible system, various catalytic conditions were evaluated. The use of strong aqueous mineral acids (e.g., HCl) resulted in poor conversion due to the presence of water, which pushes the equilibrium backward. The transition to anhydrous p-Toluenesulfonic acid (p-TsOH) combined with TMOF provided optimal kinetics and selectivity.

Table 1: Optimization of Reaction Parameters for Acetalization

| Catalyst System | Water Scavenger | Temp (°C) | Time (h) | Conversion (%) | Chemoselectivity (C1 vs C2) |

| HCl (1 M aqueous) | None | 25 | 12 | 62 | 85:15 |

| p-TsOH (5 mol%) | None | 25 | 24 | 71 | 92:8 |

| p-TsOH (5 mol%) | TMOF (1.5 eq) | 0 → 25 | 4 | >98 | >99:1 |

| Amberlyst-15 | TMOF (1.5 eq) | 25 | 6 | 94 | >99:1 |

Data Interpretation: The combination of p-TsOH and TMOF at an initial temperature of 0 °C (to control the exothermic hemiacetal formation) prevents unwanted aldol-type side reactions, yielding near-quantitative conversion.

Validated Step-by-Step Protocol

The following protocol is designed as a self-validating workflow. Critical checkpoints are embedded to ensure the integrity of the product before proceeding to the next step.

Step-by-step workflow for the synthesis of 1,1-dimethoxy-3-methyl-2-pentanone.

Materials Required

-

3-Methyl-2-oxopentanal (1.0 equivalent, 10 mmol)

-

Anhydrous Methanol (0.5 M relative to substrate)

-

Trimethyl Orthoformate (TMOF) (1.5 equivalents, 15 mmol)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equivalents, 0.5 mmol)

-

Triethylamine (Et₃N) (0.1 equivalents, 1.0 mmol)

Procedure

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with inert nitrogen gas.

-

Substrate Dissolution: Add 3-methyl-2-oxopentanal (10 mmol) to the flask, followed by 20 mL of anhydrous methanol. Stir to achieve a homogenous solution.

-

Scavenger Addition: Inject Trimethyl Orthoformate (15 mmol) into the reaction mixture.

-

Catalyst Initiation: Cool the flask to 0 °C using an ice-water bath. Slowly add p-TsOH (0.5 mmol). Causality Check: Adding the acid at 0 °C mitigates the exothermic heat of hemiacetal formation, preventing thermal degradation of the sensitive α-ketoaldehyde.

-

Reaction Incubation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.

-

Validation Checkpoint (TLC): Spot the mixture on a silica gel TLC plate (Eluent: Hexane/EtOAc 8:2). The starting material will stain intensely with 2,4-Dinitrophenylhydrazine (2,4-DNP). The target acetal will show a higher

value and reduced 2,4-DNP reactivity due to the protected aldehyde.

-

-

Critical Quenching: Once complete conversion is confirmed, add Triethylamine (1.0 mmol) to the flask and stir for 10 minutes.

-

Causality Check:Do not skip this step. Acetals are highly sensitive to aqueous acids. Evaporating the solvent without neutralizing the p-TsOH will concentrate the acid and residual moisture, rapidly hydrolyzing the product back to the starting material.

-

-

Workup & Isolation: Concentrate the mixture under reduced pressure. Dilute the residue with Ethyl Acetate (30 mL) and wash with saturated aqueous NaHCO₃ (20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude oil via vacuum distillation or flash column chromatography (Hexane/EtOAc gradient) to yield 1,1-dimethoxy-3-methyl-2-pentanone as a pale yellow oil.

Analytical Validation

To confirm the structural integrity and chemoselectivity of the synthesized product, perform the following analytical checks:

-

¹H NMR (CDCl₃, 400 MHz): The defining diagnostic peak is the C1 acetal proton. Because it is adjacent to a ketone (C2) rather than a methylene group, it will appear as a distinct singlet at approximately

4.50 – 4.80 ppm. The newly installed methoxy groups will appear as a 6H singlet around -

Mass Spectrometry (ESI-MS): Look for the

adduct corresponding to the exact mass of the dimethyl acetal (

References

1.[1] Isobe, M., et al. "Syntheses and evaluation of the bioluminescent activity of (S)-Cypridina luciferin and its analogs." ResearchGate. URL: [Link] 2.[3] Isobe, M., et al. "Chemical Synthesis of Coelenterazine and Its Analogs: New Route toward Four Segment-Couplings." Heterocycles, 2012. URL: [Link] 3.[4] Adamczyk, M., et al. "A Convenient Method for the Preparation of α-Ketoacetals." Synthetic Communications, 2002. URL: [Link] 4.[5] Deka, N., et al. "Molecular Iodine in Protection and Deprotection Chemistry." Synthesis, 2001. URL: [Link]

Sources

Technical Guide: 1,1-Dimethoxy-3-methyl-2-pentanone for 1,2-Diol Protection

This guide details the application of 1,1-dimethoxy-3-methyl-2-pentanone as a specialized protecting group reagent. Based on its chemical structure—a masked 1,2-dicarbonyl (specifically the dimethyl acetal of 3-methyl-2-oxopentanal)—this reagent functions as a chiral analog to the widely established Butane-2,3-dione (BDA) and Cyclohexane-1,2-dione (CDA) protecting groups. It is primarily employed for the rigid, stereoselective protection of 1,2-diols (vicinal diols) in complex organic synthesis, particularly within carbohydrate and macrolide chemistry.

Part 1: Chemical Profile & Mechanistic Insight

Reagent Identity[1]

-

Functional Class: Masked 1,2-Dicarbonyl (

-keto acetal); Chiral BDA Analog. -

Core Structure: A ketone flanked by a dimethyl acetal and a chiral sec-butyl-like backbone.

-

Reactive Species: Upon acid-catalyzed activation, the acetal hydrolyzes to generate 3-methyl-2-oxopentanal (or its activated oxocarbenium equivalent), which condenses with 1,2-diols.

Mechanism of Action: Dispiroketal Formation

Unlike simple acetonides (from acetone) that form 1,3-dioxolanes, 1,2-dicarbonyl equivalents react with 1,2-diols to form highly stabilized dispiroketals (specifically 1,2-diacetals).

-

Step 1: Acid-catalyzed solvolysis of the 1,1-dimethoxy group generates a reactive oxocarbenium ion.

-

Step 2: First condensation with the 1,2-diol forms a hemiacetal.

-

Step 3: Intramolecular cyclization and condensation with the ketone carbonyl (often requiring a second equivalent of diol or methanol, or forming a fused system) results in a rigid dispiro[2.2.2] or fused 1,4-dioxane framework depending on stoichiometry.

-

Key Advantage: The 3-methyl group introduces asymmetry. Unlike the symmetric BDA (from butane-2,3-dione), this reagent creates a chiral environment , enabling:

-

Kinetic Resolution: Preferential protection of one enantiomer of a racemic diol.

-

Diastereoselection: Formation of a single diastereomer when protecting chiral substrates (e.g., sugars), facilitating separation.

-

Mechanistic Diagram (Graphviz)

Caption: Acid-catalyzed condensation of 1,1-dimethoxy-3-methyl-2-pentanone with a 1,2-diol to form the cyclic acetal protecting group.

Part 2: Application Note

Strategic Advantages

| Feature | Benefit in Synthesis |

| Asymmetry (3-Methyl) | Breaks symmetry of the protecting group, allowing for NMR differentiation of diastereomers and potential kinetic resolution of racemic diols. |

| Lipophilicity | The sec-butyl-like chain increases solubility of polar polyols (like sugars) in organic solvents, facilitating downstream coupling reactions. |

| Orthogonality | Stable to basic conditions, hydrides, and oxidative conditions. Cleaved selectively with aqueous acid (TFA/H₂O), often at rates different from standard acetonides or benzylidene acetals. |

| Rigidity | Locks the 1,2-diol into a fixed conformation (often trans-diequatorial in pyranosides), influencing the stereochemical outcome of glycosylations. |

Target Substrates

-

Carbohydrates: Selective protection of trans-1,2-diols (e.g., O-2/O-3 of mannose or galactose).

-

Macrolides: Protection of vicinal diol motifs in polyketide backbones where stereocontrol is critical.

-

Guanidines: (Secondary Application) Can be used to protect the guanidino group of Arginine, forming a stabilized pyrimidine-like adduct (analogous to 2,3-butanedione).

Part 3: Experimental Protocol

Protocol A: Protection of a 1,2-Diol (General Procedure)

Objective: Protect a vicinal diol using 1,1-dimethoxy-3-methyl-2-pentanone.

Reagents:

-

Substrate: 1,2-Diol (1.0 equiv)

-

Reagent: 1,1-dimethoxy-3-methyl-2-pentanone (1.2 – 2.0 equiv)

-

Orthoester: Trimethyl orthoformate (TMOF) (2.0 – 4.0 equiv) – Acts as a water scavenger and drives equilibrium.

-

Catalyst: Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (pTSA) (0.05 – 0.1 equiv)

-

Solvent: Methanol (dry) or MeOH/DCM mixture.

Workflow:

-

Setup: Flame-dry a round-bottom flask and cool to room temperature under Argon/Nitrogen.

-

Dissolution: Dissolve the 1,2-diol (1 mmol) in anhydrous Methanol (5–10 mL).

-

Addition: Add Trimethyl orthoformate (3 mmol) followed by 1,1-dimethoxy-3-methyl-2-pentanone (1.5 mmol).

-

Catalysis: Add CSA (0.1 mmol) in one portion.

-

Reflux: Heat the mixture to reflux (65°C) or stir at room temperature (substrate dependent) for 12–24 hours.

-

Quench: Cool to room temperature. Add Triethylamine (0.2 mL) to neutralize the acid.

-

Workup: Concentrate under reduced pressure. Redissolve in DCM/EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.[3][5]

-

Purification: Flash column chromatography (Silica gel).

Protocol B: Deprotection (Cleavage)

Objective: Release the free 1,2-diol.

Reagents:

-

Acid: Trifluoroacetic acid (TFA) or Acetic Acid (AcOH).

-

Solvent: Water/THF or Water/Acetonitrile (1:4 ratio).

Workflow:

-

Dissolution: Dissolve the protected substrate in THF/Water (4:1).

-

Acidolysis: Add TFA (10% v/v final concentration).

-

Reaction: Stir at room temperature for 1–4 hours.

-

Note: 1,2-diacetals are generally more stable than simple acetonides; heating to 40–50°C may be required for sterically hindered systems.

-

-

Workup: Neutralize with solid NaHCO₃ or anion exchange resin (OH- form). Filter and concentrate.

Part 4: Process Logic & Troubleshooting

Workflow Logic (Graphviz)

Caption: Step-by-step workflow for protecting 1,2-diols using the modified Ley protocol.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Equilibrium unfavorable; Water presence. | Increase TMOF concentration; Ensure anhydrous MeOH; Use Soxhlet extraction with molecular sieves. |

| Multiple Spots (TLC) | Diastereomer formation (due to chiral reagent). | This is expected. Separate diastereomers if necessary, or proceed if deprotection removes the center anyway. |

| Hydrolysis of Reagent | Acid concentration too high. | Reduce CSA loading; ensure TMOF is present to scavenge water before adding the reagent. |

| Product Instability | Labile to silica gel acidity. | Pre-treat silica column with 1% Et3N/Hexanes before purification. |

Part 5: References

-

Ley, S. V., et al. (2011). Dispiroketals in Synthesis. Chemical Reviews, 111(10), 5866–5935.

-

Douglas, N. L., et al. (1993). Diacetals from 1,2-diketones and their use as 1,2-diol protecting groups. Journal of the Chemical Society, Perkin Transactions 1, 1675-1679.

-

Fujioka, H., et al. (2013).[5][6] Methylene Acetal Formation from 1,2- and 1,3-Diols. Journal of Organic Chemistry, 78(7), 3384–3390.

-

PubChem. (2025). Compound Summary: 1-Methoxy-3-methylene-2-pentanone (Related Isomer/Precursor). National Library of Medicine.

Sources

- 1. yeastrc.org [yeastrc.org]

- 2. yeastrc.org [yeastrc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Methylene Acetal Formation from 1,2- and 1,3-Diols Using an O,S-Acetal, 1,3-Dibromo-5,5-dimethylhydantoin, and BHT [organic-chemistry.org]

Application Note: Selective Deprotection of 3-Methyl-2-Pentanone Dimethyl Acetal

This Application Note is structured to address the specific chemical transformation requested while resolving a critical nomenclature ambiguity inherent in the topic string.

Target Molecule: 3-Methyl-2-pentanone (Methyl sec-butyl ketone)

Executive Summary

This guide details the protocol for the hydrolytic deprotection of the dimethyl acetal (ketal) precursor to yield 3-methyl-2-pentanone .[1] This reaction is a critical step in the synthesis of fragrance ingredients, pheromones, and pharmaceutical intermediates where the ketone functionality must be masked during prior alkylation or reduction steps.[1]

Critical Technical Clarification (Nomenclature & CAS)

The input topic refers to "2-Pentanone, 1,1-dimethoxy-3-methyl-". It is vital to distinguish between two structurally distinct compounds to ensure experimental success:

-

The Likely Precursor (Addressed in this Protocol):

-

The Literal Input Name:

Scope: This protocol focuses on the acid-catalyzed hydrolysis of the dimethyl acetal (CAS 72409-06-4) to the target ketone, as this is the chemically valid "deprotection" pathway.[1]

Reaction Mechanism & Logic

The deprotection proceeds via a reversible acid-catalyzed hydrolysis.[1] The mechanism involves the protonation of a methoxy group, followed by the elimination of methanol to form an oxocarbenium ion intermediate.[1] Water attacks this electrophilic species, leading to a hemiacetal, which collapses to release the second molecule of methanol and the free ketone.[1][4]

Reaction Scheme

Mechanistic Pathway (DOT Visualization)

Caption: Acid-catalyzed hydrolysis pathway via oxocarbenium ion intermediate.

Experimental Protocol

Materials & Equipment

| Reagent/Material | Specification | Role |

| Starting Material | 3-Methyl-2-pentanone dimethyl acetal (Crude or Pure) | Precursor |

| Solvent | Acetone (HPLC Grade) or THF | Co-solvent for solubility |

| Acid Catalyst | 1M HCl or p-Toluenesulfonic acid (p-TsOH) | Hydrolysis promoter |

| Quenching Agent | Sat.[1] NaHCO₃ solution | Neutralization |

| Extraction Solvent | Diethyl Ether or Pentane | Product isolation |

| Drying Agent | Anhydrous MgSO₄ | Water removal |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of the dimethyl acetal in 20 mL of Acetone/Water (4:1 v/v).

-

Note: If the starting material is not water-soluble, THF can be substituted for acetone.[1]

-

-

Catalysis: Add 1.0 mL of 1M HCl (or 5 mol% p-TsOH) to the stirring solution.

-

Reaction: Stir vigorously at Room Temperature (20–25°C) .

Step 2: Monitoring (IPC)

-

Method: Thin Layer Chromatography (TLC) or GC-FID.[1]

-

TLC Stain: Anisaldehyde or KMnO₄ (The ketone is UV inactive; stain is required).[1]

-

Endpoint: Disappearance of the high-Rf acetal spot and appearance of the ketone spot.[1] Reaction time is typically 1–3 hours .[1]

Step 3: Workup & Isolation

-

Neutralization: Once complete, carefully quench the reaction by adding 10 mL of saturated NaHCO₃ solution. Stir for 5 minutes until gas evolution ceases.

-

Why? Neutralization prevents acid-catalyzed aldol condensation of the resulting ketone during concentration.[1]

-

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Diethyl Ether (3 x 15 mL) .

-

Washing: Wash the combined organic layers with Brine (1 x 20 mL) to remove residual methanol and water.[1]

-

Drying: Dry over anhydrous MgSO₄ for 10 minutes. Filter off the solids.[1]

Step 4: Purification

-

Concentration: Concentrate the filtrate under mild vacuum (Rotavap bath < 30°C, pressure > 200 mbar).

-

Distillation (Optional but Recommended): For high purity, perform a simple distillation at atmospheric pressure.[1] Collect the fraction boiling at 116–118°C .

Quantitative Data & Specifications

Physical Properties Comparison

| Property | Starting Material (Acetal) | Target Product (Ketone) |

| Molecular Weight | ~160.25 g/mol | 100.16 g/mol |

| Boiling Point | ~140–150°C (est.) | 116–118°C |

| Solubility | Lipophilic | Low water solubility (2.3%) |

| Appearance | Colorless Oil | Colorless Liquid |

| Odor | Ethereal/Sweet | Peppermint/Fruity |

Yield Expectations

-

Crude Yield: >95% (Quantitative conversion is typical).[1]

-

Isolated Yield: 85–90% (Losses primarily due to volatility during solvent removal).[1]

Process Safety & Troubleshooting

Hazard Identification

-

3-Methyl-2-pentanone: Highly Flammable Liquid (Flash Point: 12°C).[1][5][6] Vapor can form explosive mixtures.[1][7]

-

Methanol (Byproduct): Toxic and flammable.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Slow Reaction | Insufficient acid or steric bulk | Increase acid conc. to 2M or heat to 40°C. |

| Low Yield | Product evaporation | Use a Vigreux column during solvent removal; avoid high vacuum.[1] |

| New Impurity | Aldol condensation | Ensure full neutralization (pH 7) before concentration.[1] |

References

-

Physical Properties: National Center for Biotechnology Information (2026).[1] PubChem Compound Summary for CID 11262, 3-Methyl-2-pentanone. Retrieved from [Link][1]

-

Acetal Hydrolysis Kinetics: Wiberg, K. B., & Squires, R. R. (1979).[1] Thermodynamics of hydrolysis of aliphatic ketals. Journal of the American Chemical Society, 101(18), 5512–5515.[1] [Link]

-

CAS Identification: NIST Chemistry WebBook, SRD 69.[1] 2-Pentanone, 1,1-dimethoxy-3-methyl- (CAS 56830-14-9).[1][3] Retrieved from [Link][1][8]

-

Synthetic Context: Faulkner, D. J., & Petersen, M. R. (1973).[1] Application of the Claisen rearrangement to the synthesis of trans trisubstituted olefinic bonds.[1][9] Journal of the American Chemical Society, 95(2), 553–563.[1] (Describes ketal intermediates in terpene synthesis). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Methyl-2-pentanone dimethylacetal | 72409-06-4 | Benchchem [benchchem.com]

- 3. yeastrc.org [yeastrc.org]

- 4. Dimethyl ketal hydrolysis catalysed by hydroxide and hydronium ions - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 5. 3-Methyl-2-pentanone|lookchem [lookchem.com]

- 6. 3-Methyl-2-pentanone - Wikipedia [en.wikipedia.org]

- 7. hpc-standards.com [hpc-standards.com]

- 8. 2,2-Dimethoxy-3,3-dimethyl-butane [webbook.nist.gov]

- 9. scribd.com [scribd.com]

Application Note: 1,1-Dimethoxy-3-methyl-2-pentanone in Natural Product Synthesis

This guide details the strategic application of 1,1-dimethoxy-3-methyl-2-pentanone , a specialized masked

Part 1: Strategic Overview & Chemical Identity

1,1-Dimethoxy-3-methyl-2-pentanone serves as a robust, protected surrogate for 3-methyl-2-oxopentanal . In its unprotected form, the

Key Synthetic Utility[1]

-

Bioluminescent Heterocycle Construction: It is the primary carbon source for the imidazopyrazinone core in the synthesis of Cypridina luciferin and its analogs (e.g., Vargulin).

-

Chiral Polyketide Fragment: The C3 stereocenter (derived from sec-butyl precursors) allows it to function as a chiral building block for polypropionate chains in macrolide antibiotics.

-

Regioselective Condensation: The steric differentiation between the protected aldehyde (acetal) and the ketone allows for highly selective nucleophilic additions.

| Property | Specification |

| IUPAC Name | 1,1-dimethoxy-3-methylpentan-2-one |

| Molecular Formula | |

| Molecular Weight | 160.21 g/mol |

| Key Functional Groups | Dimethyl acetal (C1), Ketone (C2), Chiral Center (C3) |

| Stability | Stable under basic/neutral conditions; hydrolyzes in aqueous acid. |

Part 2: Synthesis Protocol (The Weinreb Route)

While natural extraction is non-viable for scale-up, the Weinreb Amide Protocol offers the most reliable, scalable synthetic route. This method prevents over-addition of the Grignard reagent, a common pitfall in direct ester additions.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11][12][13]

-

Precursor: Dichloroacetic acid or Dimethoxyacetic acid.

-

Reagent: N,O-Dimethylhydroxylamine hydrochloride (Weinreb salt).

-

Nucleophile: sec-Butylmagnesium bromide (2-butylmagnesium bromide).

-

Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Methodology

Phase 1: Formation of the Weinreb Amide

-

Activation: Dissolve dimethoxyacetic acid (1.0 eq) in anhydrous DCM (

C). Add EDC -

Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and DIPEA (2.5 eq). Stir at room temperature for 12 hours.

-

Workup: Quench with saturated

. Extract with DCM, wash with brine, and dry over

Phase 2: Grignard Addition (The Critical Step)

-

Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere. Dissolve the Weinreb amide (from Phase 1) in anhydrous THF (0.5 M concentration).

-

Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: Low temperature is crucial to prevent premature collapse of the tetrahedral intermediate.

-

Addition: Dropwise add sec-butylmagnesium bromide (1.2 eq, 2.0 M in ether) over 30 minutes.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to

C over 2 hours. -

Quench: Pour the reaction mixture into cold, saturated

solution. Caution: Exothermic.[1] -

Purification: Extract with diethyl ether. Purify via silica gel flash chromatography (Hexanes:EtOAc 9:1) to isolate 1,1-dimethoxy-3-methyl-2-pentanone .

Mechanistic Flowchart (Graphviz)

Caption: Modular synthesis via Weinreb amide prevents over-alkylation, ensuring high fidelity of the ketone product.

Part 3: Application Protocol – Luciferin Core Construction

The primary high-value application of this synthon is the synthesis of Imidazo[1,2-a]pyrazin-3-one cores, the light-emitting engine of Cypridina luciferin.

Concept

The 1,1-dimethoxy-3-methyl-2-pentanone acts as a "masked" 1,2-dicarbonyl. Upon acid exposure, the acetal reveals an aldehyde, which condenses with the amino and amide nitrogens of an aminopyrazine precursor.

Experimental Procedure

-

Substrate Preparation: Dissolve Ethioluciferin (or model 2-aminopyrazine derivative) in degassed methanol.

-

Acetal Activation: Add 1,1-dimethoxy-3-methyl-2-pentanone (1.5 eq) to the solution.

-

Acid Catalysis: Add concentrated HCl (catalytic amount, or 3.0 eq for salt formation) to hydrolyze the acetal in situ.

-

Mechanistic Insight: The acetal hydrolyzes to the aldehyde faster than the ketone reacts, ensuring the correct regiochemistry during cyclization.

-

-

Cyclization: Heat the mixture to reflux (

C) for 2–4 hours. The aldehyde condenses with the exocyclic amine, and the ketone condenses with the ring nitrogen. -

Isolation: Neutralize with

. The product, an imidazopyrazinone, often precipitates or can be extracted with EtOAc.

Reaction Mechanism Visualization[10]

Caption: Acid-mediated unmasking of the acetal triggers a cascade condensation to form the bioluminescent core.

Part 4: Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield in Grignard Step | Moisture in THF or "Over-addition" | Ensure rigorous drying of THF (Na/Benzophenone). Use the Weinreb amide route strictly; do not use esters. |

| Racemization at C3 | Basic conditions during workup | The C3 proton is acidic (alpha to ketone). Perform workup rapidly with cold, buffered solutions (pH 6-7). |

| Incomplete Cyclization | Acetal not fully hydrolyzed | Increase acid concentration or reaction time. Ensure water is present (trace) to facilitate hydrolysis. |

References

-

Efficient Prepar

-Ketoacetals. Source: National Institutes of Health (PMC). Context: Describes the general utility of Weinreb amides in synthesizing -

Syntheses and evaluation of the bioluminescent activity of (S)-Cypridina luciferin and its analogs. Source: ResearchGate (Tetrahedron). Context: Details the specific use of the diethoxy analog of the target molecule in condensing with ethioluciferin to form the active bioluminescent compound. [Link]

-

The Synthesis of

-Keto Acetals from Terminal Alkynes and Alcohols. Source: Journal of Organic Chemistry (ACS). Context: Provides an alternative electrochemical route to similar acetal backbones. [Link] -

Grignard Reagents for Addition to Aldehydes and Ketones. Source: Master Organic Chemistry. Context: Foundational reference for the mechanism of Grignard additions to carbonyls and Weinreb amides. [Link]

Sources

Application Note: Stereoselective Alkylation of 1,1-dimethoxy-3-methyl-2-pentanone via Grignard Reagents

Executive Summary

This application note details the optimized protocol for the nucleophilic addition of Grignard reagents (

The protocol prioritizes Cram-chelation control to maximize diastereoselectivity (

Mechanistic Grounding: The Chelation Control Model

To achieve high diastereoselectivity, one must understand the transition state. The substrate contains two stereodirecting elements:

-

C1-Acetal (1,1-dimethoxy): A Lewis-basic site capable of forming a 5-membered chelate ring with Magnesium.

-

C3-Methyl Group: A steric bulk element that exerts Felkin-Anh control.

The Cram-Chelate Transition State

In non-polar solvents (e.g.,

The nucleophile (

Pathway Visualization

The following diagram illustrates the competing pathways and the dominance of the Chelation Model under the optimized conditions described in this guide.

Figure 1: Mechanistic divergence between Chelation Control (favored in Ether) and Felkin-Anh Control (favored in THF).[1]

Experimental Design & Optimization

Solvent Selection

The choice of solvent is the single most critical variable.

-

Diethyl Ether (

) / Toluene: Recommended. These solvents coordinate weakly to Mg, allowing the substrate's methoxy group to displace solvent molecules and form the critical chelate.[1] -

Tetrahydrofuran (THF): Avoid for high selectivity. THF coordinates strongly to Mg, disrupting the substrate-Mg chelation and leading to lower

(often favoring the Felkin-Anh product).[1]

Temperature Control

-

Reaction Temp:

is mandatory. Lower temperatures stabilize the chelated transition state and minimize non-selective background reactions. -

Exotherm Management: Grignard additions are exothermic. Slow addition rates are required to maintain the internal temperature below

.

Reagent Preparation

Commercial Grignard reagents often degrade. For precise stoichiometry (1.2 - 1.5 equiv), titration is required immediately before use (e.g., using salicylaldehyde phenylhydrazone or menthol/phenanthroline).[1]

Detailed Protocol

Target: Reaction of Methylmagnesium Bromide (

Materials

-

Substrate: 1,1-dimethoxy-3-methyl-2-pentanone (1.0 equiv).[1]

-

Reagent:

(3.0 M in -

Solvent: Anhydrous Diethyl Ether (

) or Toluene.[1] -

Quench: Saturated aqueous Ammonium Chloride (

).

Step-by-Step Methodology

-

Setup:

-

Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

-

Cool under

flow.

-

-

Substrate Dissolution: